molecular formula C12H13NO3 B3104849 Ethyl 2-cyano-2-(4-methoxyphenyl)acetate CAS No. 15032-40-3

Ethyl 2-cyano-2-(4-methoxyphenyl)acetate

Cat. No.: B3104849
CAS No.: 15032-40-3
M. Wt: 219.24 g/mol
InChI Key: DHRZNYVSWZTZMD-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C12H13NO3. It is a versatile intermediate used in the synthesis of various biologically and pharmacologically important compounds. The presence of both cyano and ester functional groups makes it a valuable building block in organic synthesis .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-(4-methoxyphenyl)acetate can be synthesized through the reaction of ethyl cyanoacetate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-cyano-2-(4-methoxyphenyl)acetate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

    Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.

    Methyl 2-cyano-2-(4-methoxyphenyl)acetate: A methyl ester analog with similar reactivity.

    2-cyano-N-(4-methoxyphenyl)acetamide: A derivative formed through condensation reactions.

Uniqueness: this compound is unique due to its combination of cyano and ester functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

ethyl 2-cyano-2-(4-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)11(8-13)9-4-6-10(15-2)7-5-9/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRZNYVSWZTZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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